molecular formula C25H34N6O B609329 MRT68921

MRT68921

Katalognummer: B609329
Molekulargewicht: 434.6 g/mol
InChI-Schlüssel: KKISLZKMBSCLSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MRT68921 is a potent inhibitor of Unc-51-like autophagy activating kinase 1 (ULK1) and Unc-51-like autophagy activating kinase 2 (ULK2). It has been identified as a significant compound in the study of autophagy, a cellular process that recycles intracellular components. This compound has shown potential in cancer therapy due to its ability to inhibit autophagy, which is often upregulated in cancer cells to promote survival under stress conditions .

Wissenschaftliche Forschungsanwendungen

MRT68921 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der Aktivität von ULK1 und ULK2, die Schlüsselregulatoren des Autophagiewegs sind. Durch die Bindung an diese Kinasen verhindert this compound die Initiation der Autophagie, was zur Anhäufung von blockierten Autophagosomenstrukturen führt. Diese Hemmung stört das Recycling von intrazellulären Komponenten, was letztendlich zum Zelltod in Krebszellen führt, die auf die Autophagie für das Überleben angewiesen sind .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Potenz und der dualen Hemmung sowohl von ULK1 als auch von ULK2 einzigartig. Es hat im Vergleich zu anderen Inhibitoren eine höhere Wirksamkeit bei der Hemmung der Autophagie gezeigt, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .

In Vivo

In vivo studies of MRT67307 HCl have been conducted to investigate its potential use as a research tool in the study of dopamine receptor regulation. In one such study, it was found that MRT67307 HCl was able to reduce the release of dopamine in the nucleus accumbens of rats, suggesting that it may be useful in the study of dopamine receptor regulation.

In Vitro

In vitro studies of MRT67307 HCl have been conducted to investigate its potential use as a research tool in the study of dopamine receptor regulation. In one such study, it was found that MRT67307 HCl was able to reduce the binding of dopamine to its receptor in a dose-dependent manner, suggesting that it may be useful in the study of dopamine receptor regulation.

Wirkmechanismus

Target of Action

MRT68921, also known as MRT67307 HCl, is a potent inhibitor of Unc-51-like autophagy-activating kinases (ULK1 and ULK2) . ULK1 and ULK2 are serine/threonine protein kinases that play a crucial role in the initiation stages of autophagy .

Mode of Action

This compound interacts with its primary targets, ULK1 and ULK2, by inhibiting their kinase activity . This inhibition blocks the initiation of autophagy, a cellular process that removes damaged components of cells and recycles them as biochemical building blocks .

Biochemical Pathways

The inhibition of ULK1 and ULK2 by this compound affects the autophagy pathway . Autophagy is a cellular process that can be induced to protect cells in response to intra- and extracellular stresses, including damage to cellular components, nutrient deprivation, hypoxia, and pathogenic invasion . By inhibiting ULK1 and ULK2, this compound disrupts this protective mechanism, leading to increased cellular stress and potential cell death .

Pharmacokinetics

This suggests that this compound can cross cell membranes, which is crucial for its bioavailability and ability to interact with intracellular targets like ULK1 and ULK2 .

Result of Action

The inhibition of ULK1 and ULK2 by this compound has been shown to have potent antitumor activities . It induces caspase-dependent apoptosis in certain cancer cells by inhibiting autophagy and increasing reactive oxygen species . Furthermore, this compound has been shown to enhance the cytotoxic effect of other anticancer drugs, suggesting a potential role in combination therapies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can induce autophagy activity in cancer cells . In such a context, the use of this compound to inhibit autophagy could be particularly effective.

Biologische Aktivität

MRT67307 HCl has been found to have a variety of biological activities. It has been found to reduce the binding of dopamine to its receptor, to reduce the release of dopamine in the nucleus accumbens, and to reduce the activation of dopamine receptors.
Biochemical and Physiological Effects
MRT67307 HCl has been studied for its potential biochemical and physiological effects. In one study, it was found to reduce the release of dopamine in the nucleus accumbens, suggesting that it may be useful in the study of dopamine receptor regulation. Additionally, it has been found to reduce the binding of dopamine to its receptor, suggesting that it may be useful in the study of dopamine receptor regulation.

Vorteile Und Einschränkungen Für Laborexperimente

MRT67307 HCl has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a synthetic molecule, meaning that it can be synthesized in the lab, making it easy to use in experiments. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in experiments. A limitation of MRT67307 HCl is that its mechanism of action is not fully understood, making it difficult to predict its effects in experiments.

Zukünftige Richtungen

The future directions for MRT67307 HCl are numerous. One potential future direction is to further investigate its mechanism of action to better understand how it affects dopamine receptors. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its potential use in the treatment of neurological disorders. Additionally, further research could be conducted to explore its potential use in the study of other neurotransmitter systems, such as serotonin and norepinephrine. Finally, further research could be conducted to explore its potential use in the study of drug addiction and substance abuse.

Synthesemethoden

The synthesis of MRT67307 HCl is accomplished through a series of chemical reactions. The first step is the preparation of the indole-5-carboxylic acid, which is prepared by reacting 4-methylthiophenyl-2-(4-morpholinyl)ethyl-1H-indole-5-carboxylic acid with hydrochloric acid in a suitable solvent such as methanol. The resulting product is then reacted with a suitable base such as potassium hydroxide to form the desired product, MRT67307 HCl.

Safety and Hazards

MRT67307 HCl is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Biochemische Analyse

Biochemical Properties

MRT68921 interacts with specific kinases, particularly ULK1 and ULK2 . It acts as an ATP-competitive inhibitor against these targets, presenting a potent inhibition of autophagy . The compound has been found to reduce ULK1 activity in cells, blocking the induction of autophagy .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been shown to induce apoptotic cell death . It also blocks mTOR-dependent autophagy, a process that is often upregulated in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It inhibits ULK1 and ULK2, key kinases involved in the initiation of autophagy . By inhibiting these kinases, this compound disrupts the balance of oxidative stress signals within cells, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been reported to significantly kill tumor cells by disrupting oxidative stress signals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the regulation of autophagy, a metabolic pathway that recycles intracellular components . It inhibits ULK1 and ULK2, key enzymes in this pathway . The inhibition of these enzymes disrupts the balance of oxidative stress signals within cells, leading to cell death .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given that its primary targets, ULK1 and ULK2, are involved in the regulation of autophagy , it is likely that this compound localizes to autophagosomes, the organelles where autophagy occurs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: MRT68921 is synthesized through a multi-step chemical process. The synthesis involves the formation of a cyclopropyl group and the attachment of a pyrimidinyl group to an isoquinoline derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for use in research .

Analyse Chemischer Reaktionen

Eigenschaften

IUPAC Name

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKISLZKMBSCLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of MRT68921, and how does this interaction affect cellular processes?

A1: this compound potently inhibits both ULK1 and ULK2 kinases. [, ] These kinases are essential for initiating autophagy, a lysosomal degradation pathway crucial for cellular homeostasis. [, ] By inhibiting ULK1/2, this compound disrupts the initiation and maturation of autophagosomes, effectively blocking autophagy. [, ] This blockade has been observed to lead to the accumulation of early autophagosomal structures, highlighting the role of ULK1 in autophagy progression. [] Interestingly, recent findings suggest that this compound might also influence other cellular processes beyond autophagy, such as mitotic regulation, by impacting histone H3 phosphorylation and spindle microtubule organization. []

Q2: Does this compound affect the mTOR pathway?

A2: Yes, research shows that this compound-mediated inhibition of ULK1 kinase effectively blocks mammalian target of rapamycin (mTOR)-dependent autophagy. [, ] This finding suggests that targeting ULK1 with this compound can modulate the mTOR pathway, a key regulator of cell growth, proliferation, and survival. []

Q3: What is the molecular formula and weight of this compound? Is spectroscopic data available?

A3: Unfortunately, the provided scientific papers do not explicitly state the molecular formula, weight, or spectroscopic data for this compound. Further investigation of chemical databases and literature would be needed to retrieve this information.

Q4: Are there any studies on the material compatibility and stability of this compound under various conditions?

A4: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility, stability under various conditions (temperature, pH, light exposure), and potential applications outside a biological context is not available in these studies.

Q5: Does this compound exhibit any catalytic properties?

A5: this compound is primarily characterized as a kinase inhibitor, specifically targeting ULK1/2. [, ] Its mechanism of action revolves around binding to these kinases and inhibiting their activity, rather than acting as a catalyst itself. [] The provided research does not mention any catalytic properties of this compound.

Q6: Have any computational chemistry studies been conducted on this compound?

A6: While the provided papers do not detail specific computational studies, one study mentions the crystal structure of ULK2 complexed with this compound. [] This information suggests that structural studies and potentially computational modeling have been conducted. Accessing those studies would be necessary to delve into the specific computational methods employed and the insights gained.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.